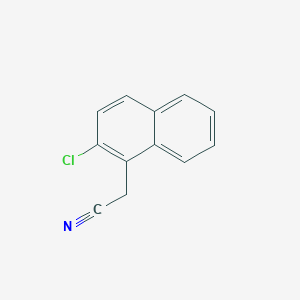
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a tetrahydrofuran-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This method involves the metalation of a pyridine derivative at the ortho position relative to a directing group, followed by borylation using a boron reagent.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst to form pyridinylboronic acids.
Iridium or Rhodium-Catalyzed Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of pyridinylboronic acids often employs scalable versions of the above methods, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups through nucleophilic or electrophilic substitution.
Suzuki-Miyaura Coupling: This is a prominent reaction where the boronic acid group reacts with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with boronic acids, such as proteases and kinases.
Medicine:
Drug Development: Investigated for its potential in developing new drugs due to its ability to form stable complexes with biological molecules.
Industry:
Mechanism of Action
The mechanism by which (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with biological targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The pyridine ring and tetrahydrofuran group may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Pyridin-2-ylboronic acid: Lacks the tetrahydrofuran-3-yl group, making it less sterically hindered and potentially less selective in certain reactions.
(6-Methoxypyridin-2-yl)boronic acid: Contains a methoxy group instead of a tetrahydrofuran-3-yl group, which may alter its reactivity and binding properties.
(6-(Hydroxymethyl)pyridin-2-yl)boronic acid: Features a hydroxymethyl group, which can participate in additional hydrogen bonding interactions.
Uniqueness: The presence of the tetrahydrofuran-3-yl group in (6-((Tetrahydrofuran-3-yl)oxy)pyridin-2-yl)boronic acid provides unique steric and electronic properties that can enhance its reactivity and selectivity in chemical reactions. This makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H12BNO4 |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
[6-(oxolan-3-yloxy)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C9H12BNO4/c12-10(13)8-2-1-3-9(11-8)15-7-4-5-14-6-7/h1-3,7,12-13H,4-6H2 |
InChI Key |
KCCKFGVESBBHEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CC=C1)OC2CCOC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)


![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)


![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)





